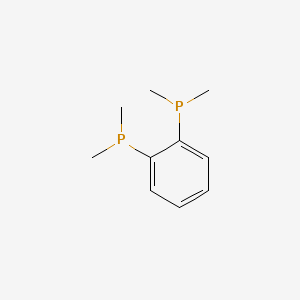
1,2-Bis(dimethylphosphino)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(dimethylphosphino)benzene is an organophosphorus compound with the chemical formula C8H14P2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. This compound is known for its ability to stabilize metal complexes and is widely used in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(dimethylphosphino)benzene can be synthesized through several methods. One common method involves the reaction of 1,2-dibromobenzene with lithium dimethylphosphide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions often include low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(dimethylphosphino)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphine groups can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like bromine or chlorine are often used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
1,2-Bis(dimethylphosphino)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are essential in catalysis and materials science.
Biology: The compound is used in the study of enzyme mimetics and metalloproteins.
Medicine: It is explored for its potential in drug delivery systems and as a component in diagnostic agents.
Mécanisme D'action
The mechanism of action of 1,2-Bis(dimethylphosphino)benzene involves its ability to coordinate with metal centers. The phosphine groups donate electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The compound can form stable chelate complexes, which are crucial in many catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Similar in structure but with phenyl groups instead of methyl groups.
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with an ethane backbone instead of a benzene ring.
Uniqueness
1,2-Bis(dimethylphosphino)benzene is unique due to its specific electronic and steric properties, which make it highly effective in stabilizing metal complexes. Its smaller methyl groups compared to phenyl groups in similar compounds allow for different coordination geometries and reactivity patterns .
Propriétés
Numéro CAS |
7237-07-2 |
|---|---|
Formule moléculaire |
C10H16P2 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
(2-dimethylphosphanylphenyl)-dimethylphosphane |
InChI |
InChI=1S/C10H16P2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 |
Clé InChI |
QRRVMWPNMMLSGD-UHFFFAOYSA-N |
SMILES canonique |
CP(C)C1=CC=CC=C1P(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















